N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylpiperazine moiety, a thiazole ring, and a dimethoxybenzamide group, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target oxidoreductase proteins .
Mode of Action
It is suggested that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been known to affect the pathways involving oxidoreductase proteins .
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Thiazole Ring Formation: The benzylpiperazine intermediate is then reacted with a thiazole precursor, such as 2-bromoacetylthiazole, under nucleophilic substitution conditions to form the thiazole ring.
Coupling with Dimethoxybenzamide: The final step involves coupling the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxoethyl group.
Substitution: The benzylpiperazine and thiazole rings can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzylpiperazine or thiazole rings.
Scientific Research Applications
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- N-(4-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(4-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to the presence of the benzyl group on the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets compared to its methyl or phenyl analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-32-21-12-19(13-22(15-21)33-2)24(31)27-25-26-20(17-34-25)14-23(30)29-10-8-28(9-11-29)16-18-6-4-3-5-7-18/h3-7,12-13,15,17H,8-11,14,16H2,1-2H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYCHMMJEHYLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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